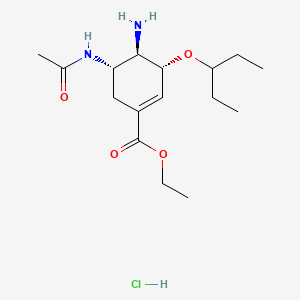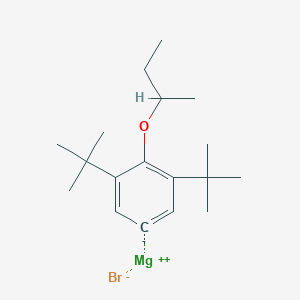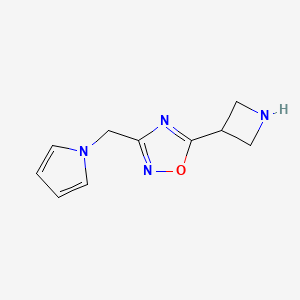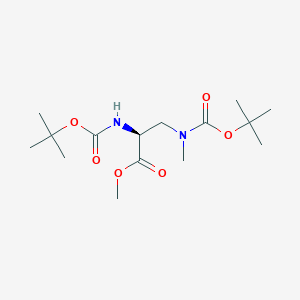
Methyl (S)-3-((tert-butoxycarbonyl)(methyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoate is a compound commonly used in peptide synthesis. It contains two Boc (tert-butoxycarbonyl) protecting groups, which are used to protect the amino groups during chemical reactions. This compound is particularly useful in the synthesis of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoate typically involves the protection of amino acids using Boc anhydride. The process begins with the reaction of an amino acid with Di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base, such as N-methylmorpholine or triethylamine . This reaction results in the formation of Boc-protected amino acids.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the Boc-protected amino groups are deprotected and then coupled with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid, or methanesulfonic acid in dioxane are commonly used for deprotection.
Coupling: Activated amino acids and coupling co-reagents are used in peptide synthesis.
Major Products Formed
The major products formed from these reactions are peptides and other complex molecules, where the Boc-protected amino groups are incorporated into the final structure.
Scientific Research Applications
Methyl (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoate is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Methyl (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoate involves the protection of amino groups during chemical reactions. The Boc groups prevent unwanted side reactions and allow for selective deprotection and coupling reactions. The molecular targets and pathways involved include the amino groups of peptides and other molecules, which are protected and then selectively deprotected during synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-3-[Fmoc(methyl)amino]-2-(Fmoc-amino)propanoate: This compound uses Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups instead of Boc groups.
Methyl (S)-3-[Cbz(methyl)amino]-2-(Cbz-amino)propanoate: This compound uses Cbz (carbobenzyloxy) protecting groups.
Uniqueness
Methyl (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoate is unique due to its use of Boc protecting groups, which are stable under acidic conditions and can be easily removed under specific conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .
Properties
Molecular Formula |
C15H28N2O6 |
|---|---|
Molecular Weight |
332.39 g/mol |
IUPAC Name |
methyl (2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H28N2O6/c1-14(2,3)22-12(19)16-10(11(18)21-8)9-17(7)13(20)23-15(4,5)6/h10H,9H2,1-8H3,(H,16,19)/t10-/m0/s1 |
InChI Key |
UIWNBRAMXYYDLD-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN(C)C(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN(C)C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


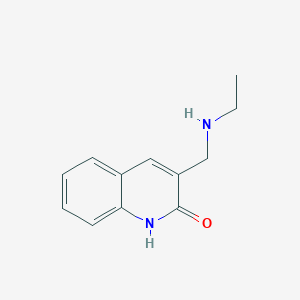
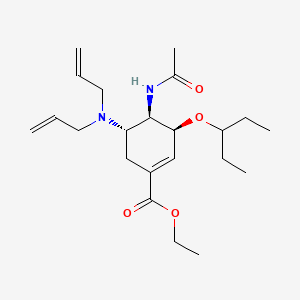
![Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B14885187.png)

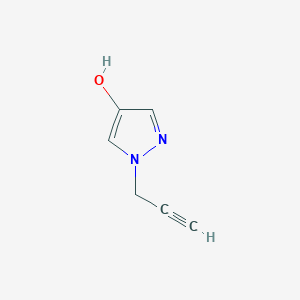
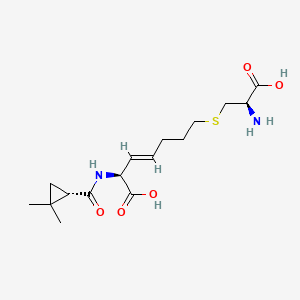

![3-{(E)-[(4-amino-3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B14885213.png)
![7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885218.png)
